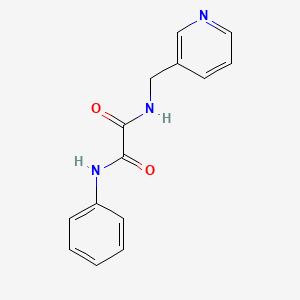

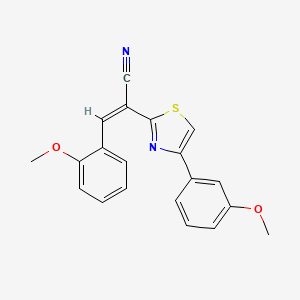

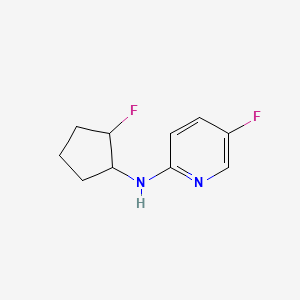

![molecular formula C14H15F3N4O3S2 B2798828 N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]-4-(三氟甲氧基)苯基-1-磺酰胺 CAS No. 2097882-85-2](/img/structure/B2798828.png)

N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]-4-(三氟甲氧基)苯基-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide” are not available in the retrieved papers, general synthesis methods for 1,3,4-thiadiazole derivatives involve using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .科学研究应用

磺胺类药物在药物化学中的概览

磺胺类药物,包括广泛的衍生物,如 N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]-4-(三氟甲氧基)苯-1-磺酰胺,由于其多样的药理活性,一直是药物开发的焦点。这些化合物历史上用于治疗细菌感染,展示了显着的抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。磺酰胺基团包含在药物分子中,导致了广泛的治疗剂的开发,从利尿剂和碳酸酐酶抑制剂到抗癫痫药和 COX2 抑制剂,最近的药物如阿普昔布和帕唑帕尼也具有该基团 (El-Qaliei 等,2020)。

磺酰胺 CAIs 和抗肿瘤活性

磺酰胺碳酸酐酶抑制剂 (CAIs) 已被广泛研究,以了解其在治疗青光眼和各种肿瘤中的潜力。这些化合物的探索导致了靶向肿瘤相关异构体 CA IX/XII 的药物的开发,其中几项专利涉及磺酰胺类药物的抗肿瘤活性,如阿普昔布(COX2 抑制剂)和帕唑帕尼,一种酪氨酸激酶抑制剂。磺酰胺的结构基序在设计用于抗青光眼和抗肿瘤应用的选择性药物中仍然是不可或缺的,这凸显了对这一类别中新化合物的需求 (Carta 等,2012)。

磺酰胺衍生物的探索

磺酰胺的化学多功能性使得能够合成具有有效生物活性的各种衍生物。研究表明磺酰胺衍生物在微生物抑制中的功效,展示了它们在开发抗菌、抗病毒和抗癌剂中的作用。这些化合物由其磺酰胺部分促进的结构多样性支持了它们在药物化学中的广泛应用,强调了对基于磺酰胺的研究在治疗创新中的持续兴趣 (Gulcin & Taslimi,2018)。

作用机制

Bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

属性

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(22,23)20-10-5-7-21(8-6-10)13-9-18-25-19-13/h1-4,9-10,20H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTGYMZJTRLBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

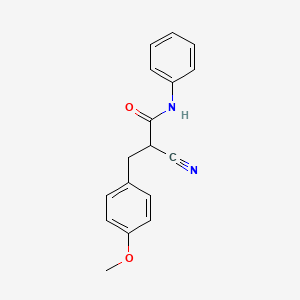

![N-(4-ethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2798746.png)

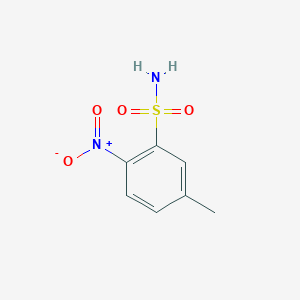

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

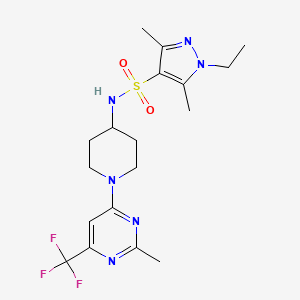

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2798762.png)